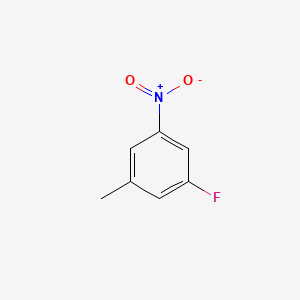

3-Fluoro-5-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMURRZVEWZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567752 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-08-1 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 3-Fluoro-5-nitrotoluene, a chemical compound of interest in various research and development applications. The information is presented in a clear and structured format to facilitate easy access and comparison of data. Furthermore, this document outlines detailed experimental protocols for determining key physical characteristics of organic compounds, offering a practical reference for laboratory work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Physical Property | Value |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol [1][2][3] |

| CAS Number | 499-08-1[1][2][3][4] |

| Appearance | Yellow Crystalline Solid[3][5][6] |

| Melting Point | 40.0-44 °C[1][5] |

| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg[1][5] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted)[5] |

| Solubility | Data not readily available in standard solvents. General solubility testing is recommended. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the primary physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Procedure:

-

A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[8]

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

-

For accuracy, the determination should be repeated at least twice.

-

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus:

-

Procedure:

-

A small amount of liquid this compound (if melted) is placed into a small test tube.[12]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10][11]

-

The test tube is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with oil).[13]

-

The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

The heating source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

-

3. Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

-

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A suitable non-reactive liquid in which this compound is insoluble

-

-

Procedure (by displacement):

-

A known mass of solid this compound is weighed using an analytical balance.[15]

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[16]

-

The density is calculated by dividing the mass of the solid by its volume.[15]

-

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

-

Procedure:

-

A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[17]

-

A small volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube.[17]

-

The mixture is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[18]

-

The mixture is then observed to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as soluble in that solvent under the specified conditions. If it remains undissolved, it is recorded as insoluble.[18]

-

This process is repeated with a range of solvents of varying polarities to create a solubility profile.[19]

-

Logical Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | 499-08-1 [sigmaaldrich.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound [sobekbio.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. fr.hspchem.com [fr.hspchem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. science.valenciacollege.edu [science.valenciacollege.edu]

- 16. chm.uri.edu [chm.uri.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. youtube.com [youtube.com]

3-Fluoro-5-nitrotoluene chemical structure and CAS number 499-08-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene, with the CAS number 499-08-1, is a substituted aromatic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group at the meta positions, imparts unique reactivity that is highly valuable in the fields of medicinal chemistry and agrochemical research. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron density of the aromatic ring, making it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group, a fluorine atom at position 3, and a nitro group at position 5.

Systematic IUPAC Name: 1-Fluoro-3-methyl-5-nitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 499-08-1 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Crystalline Solid | [2] |

| Color | Yellow | [2] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥98% | [4] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene (Illustrative)

This protocol for a related isomer illustrates the general methodology.

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Chloroform

-

Hydrated Methanol

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, maintaining the temperature below 10°C.[5]

-

While maintaining the temperature between 5-10°C, slowly add 90g of 3-fluorotoluene to the acid mixture with continuous stirring.[5]

-

Stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature.[5]

-

Pour the reaction mixture into 500g of ice to quench the reaction.[5]

-

Extract the product with chloroform.[5]

-

Wash the organic layer with water.[5]

-

The crude product can be purified by recrystallization from hydrated methanol to yield 3-Fluoro-4-nitrotoluene.[5]

Logical Workflow for the Synthesis of Fluoronitrotoluenes

Caption: General workflow for the synthesis of fluoronitrotoluene isomers.

Reactivity

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atom is also deactivating but is an ortho-, para-director. However, in the context of nucleophilic aromatic substitution, fluorine is a good leaving group.

The nitro group can be readily reduced to an amino group, providing a pathway to 3-fluoro-5-aminotoluene, a valuable intermediate for the introduction of an amine functionality.[6]

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][7] The incorporation of fluorine into drug candidates can enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to biological targets.[6] This can lead to more potent drugs with longer durations of action and potentially fewer side effects.[6]

Similarly, in the agrochemical industry, the presence of a fluorine atom can impart greater stability and efficacy to herbicides, insecticides, and fungicides.[6][8]

While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not prominently disclosed in publicly available literature, its utility as a building block for creating complex, biologically active molecules is well-established within the research and development sectors of these industries.[7]

Exemplary Synthetic Transformation: Reduction to 3-Fluoro-5-aminoaniline

A common and crucial transformation of this compound is the reduction of the nitro group to an amine, yielding 3-fluoro-5-nitroaniline. This reaction is a fundamental step in many synthetic pathways.

This is a general procedure for the reduction of a nitroarene to an aniline.

Materials:

-

Nitrotoluene derivative (e.g., this compound)

-

Ethanol

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas source

Procedure:

-

Dissolve the nitrotoluene derivative in ethanol in a suitable hydrogenation vessel.[5]

-

Add a catalytic amount of 5% palladium on carbon to the solution.[5]

-

Subject the mixture to a hydrogen atmosphere with vigorous stirring.[5]

-

Monitor the reaction until the consumption of hydrogen ceases.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.[5]

-

Evaporate the ethanol from the filtrate to obtain the crude aniline derivative.[5]

-

The product can be further purified by distillation under reduced pressure.[5]

Caption: General workflow for the catalytic hydrogenation of a nitrotoluene.

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available across common public databases. The following tables present data for closely related isomers, which can be used as a reference for spectral interpretation.

¹H NMR Data of Nitrotoluene Isomers

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities | Reference(s) |

| 2-Fluoro-5-nitrotoluene | CDCl₃ | A: 8.134, B: 8.089, C: 7.149, D (CH₃): 2.380 | [9] |

| 3-Fluoro-4-nitrotoluene | - | InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | [10] |

| 4-Fluoro-3-nitrotoluene | - | InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | [11] |

¹³C NMR Data of Nitrotoluene Isomers

| Compound | Solvent | Chemical Shifts (ppm) | Reference(s) |

| 3-Fluorotoluene | - | InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | [12] |

| 3-Fluoro-4-nitrotoluene | - | InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | [5] |

| 3-Nitrotoluene | - | InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | [13] |

Infrared (IR) Spectroscopy Data

An IR spectrum for 3-Fluoro-4-nitrotoluene is available through the NIST Chemistry WebBook and can serve as a reference.[14] Characteristic peaks for nitrotoluene compounds include strong absorptions corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C-H stretches of the aromatic ring and methyl group. The C-F bond will also have a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS) Data

Mass spectrometry of nitrotoluene isomers typically shows a prominent molecular ion peak.[15] Fragmentation patterns can be complex but may involve the loss of the nitro group or parts thereof.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich[3]

Precautionary Measures

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[3]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a reactive handle for a variety of chemical transformations, making it a key component in the development of new and improved biologically active molecules. While detailed synthetic protocols and spectroscopic data for this specific isomer are not as prevalent in public literature as for some of its counterparts, the general principles of its synthesis and reactivity are well-understood within the context of substituted aromatic chemistry. Proper safety precautions are necessary when handling this compound. As research in medicinal and agrochemical fields continues to advance, the importance of building blocks like this compound is likely to grow.

References

- 1. 3-Fluorotoluene(352-70-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound | 499-08-1 [sigmaaldrich.com]

- 4. This compound (CAS 499-08-1) - High-Purity Supplier [benchchem.com]

- 5. 3-Fluoro-4-nitrotoluene(446-34-4) 13C NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 9. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Fluoro-3-nitrotoluene(446-11-7) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Fluorotoluene(352-70-5) 13C NMR spectrum [chemicalbook.com]

- 13. 3-Nitrotoluene(99-08-1) 13C NMR spectrum [chemicalbook.com]

- 14. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrotoluene

Introduction: The Strategic Importance of 3-Fluoro-5-nitrotoluene

This compound is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique trifunctionalized aromatic structure, featuring a methyl, a nitro, and a fluoro group in a specific meta-arrangement, provides medicinal chemists and process development scientists with a versatile scaffold for molecular elaboration. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized materials. This guide provides an in-depth exploration of the most reliable and scientifically sound synthesis pathway for this compound, alongside a critical evaluation of alternative routes.

Primary Synthesis Pathway: A Multi-Step Approach from 3,5-Dinitrotoluene

The most established and regiochemically controlled synthesis of this compound commences with the readily available starting material, 3,5-dinitrotoluene. This pathway leverages a series of well-understood and robust chemical transformations, ensuring a high-purity final product. The overall strategy involves the selective reduction of one nitro group, followed by a diazotization and subsequent fluorination via the Balz-Schiemann reaction.

Caption: Primary synthesis pathway for this compound.

Step 1: Selective Mononitro Reduction of 3,5-Dinitrotoluene

The cornerstone of this synthesis is the selective reduction of one of the two nitro groups of 3,5-dinitrotoluene to an amino group, yielding 3-amino-5-nitrotoluene. This transformation is a classic example of the Zinin reduction, which employs sulfide or polysulfide reagents in an aqueous or alcoholic medium.[1][2] The choice of reducing agent is critical to prevent the over-reduction to the corresponding diamine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3,5-dinitrotoluene in ethanol is prepared.

-

Reagent Preparation: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water is prepared separately. Alternatively, an ammonium polysulfide solution can be generated in situ.

-

Reaction Execution: The sodium sulfide solution is added dropwise to the stirred solution of 3,5-dinitrotoluene at a controlled temperature, typically near reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude 3-amino-5-nitrotoluene is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium sulfide or ammonium polysulfide are mild reducing agents that can be controlled to selectively reduce one nitro group in the presence of another.[1] The nucleophilic nature of the sulfide species is key to this selectivity.

-

Solvent System: The use of an ethanol-water mixture ensures the solubility of both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction environment.

-

Temperature Control: Maintaining the reaction at or near reflux provides the necessary activation energy for the reduction while minimizing side reactions.

Step 2: Diazotization of 3-Amino-5-nitrotoluene

The second step involves the conversion of the primary aromatic amine, 3-amino-5-nitrotoluene, into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. For the subsequent Balz-Schiemann reaction, fluoroboric acid (HBF₄) is the acid of choice, as it provides the tetrafluoroborate counter-ion necessary for the next step.[3]

-

Reaction Setup: 3-Amino-5-nitrotoluene is dissolved in an aqueous solution of fluoroboric acid in a beaker cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Reagent Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine solution. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.

-

Isolation of the Diazonium Salt: The resulting 3-nitro-5-methylbenzenediazonium tetrafluoroborate often precipitates from the reaction mixture as a solid. It is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether to facilitate drying. The isolated diazonium salt should be handled with care as diazonium salts can be explosive when dry.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are thermally unstable and can decompose readily at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of the diazonium salt.

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.

-

Fluoroboric Acid: The use of HBF₄ serves a dual purpose: it provides the acidic medium for the diazotization and furnishes the tetrafluoroborate anion, which forms a relatively stable, isolable diazonium salt.[3]

Step 3: The Balz-Schiemann Reaction for Fluorination

The final step is the thermal decomposition of the 3-nitro-5-methylbenzenediazonium tetrafluoroborate to yield this compound. This is the hallmark of the Balz-Schiemann reaction, a widely used method for introducing a fluorine atom onto an aromatic ring.[3][4]

-

Reaction Setup: The dry 3-nitro-5-methylbenzenediazonium tetrafluoroborate is placed in a flask equipped for distillation.

-

Thermal Decomposition: The solid is gently heated under reduced pressure. As the diazonium salt decomposes, nitrogen gas and boron trifluoride (BF₃) are evolved, and the desired this compound distills over.

-

Purification: The collected distillate is then purified, typically by redistillation or chromatography, to yield the final product.

Causality of Experimental Choices:

-

Thermal Decomposition: The driving force for this reaction is the release of the thermodynamically stable nitrogen gas and boron trifluoride.

-

Reduced Pressure: Performing the decomposition under reduced pressure allows for the distillation of the product at a lower temperature, minimizing thermal degradation.

Alternative Synthesis Pathway: Direct Nitration of 3-Fluorotoluene

An alternative, albeit less efficient, approach to the synthesis of this compound is the direct electrophilic nitration of 3-fluorotoluene. This method is more direct but suffers from a lack of regioselectivity.

Caption: Regiochemical outcome of the nitration of 3-fluorotoluene.

The directing effects of the substituents on the aromatic ring dictate the position of the incoming nitro group. Both the methyl group and the fluorine atom are ortho-, para-directing groups.[5][6] Therefore, electrophilic attack is favored at positions 2, 4, and 6 relative to the methyl group, and positions 2, 4, and 6 relative to the fluorine atom. This leads to the preferential formation of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[7][8] The formation of this compound, where the nitro group is meta to both the methyl and fluoro groups, is electronically disfavored and occurs in much lower yields, if at all.

Comparison of Synthesis Pathways

| Feature | Primary Pathway (from 3,5-Dinitrotoluene) | Alternative Pathway (from 3-Fluorotoluene) |

| Regioselectivity | High | Low |

| Yield of Desired Isomer | Good to Excellent | Very Low to Trace |

| Number of Steps | Multiple | Single |

| Purification | Relatively straightforward | Difficult separation of isomers |

| Overall Efficiency | High | Low |

Conclusion

For the synthesis of this compound, the multi-step pathway commencing with 3,5-dinitrotoluene is unequivocally the superior and recommended method for researchers and drug development professionals. This route offers excellent control over the regiochemistry, leading to a high yield of the desired product and simplifying purification processes. While the direct nitration of 3-fluorotoluene presents a more concise theoretical route, it is practically inefficient due to the unfavorable directing effects of the existing substituents, resulting in a complex mixture of isomers with only trace amounts of the target molecule. The choice of the primary pathway ensures a reliable and scalable synthesis, which is paramount in a research and development setting.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. youtube.com [youtube.com]

- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrotoluene

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Fluoro-5-nitrotoluene, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve either the direct nitration of a fluorotoluene precursor or a halogen exchange reaction on a corresponding chloro- or bromo-nitrotoluene.

1.1. Nitration of 3-Fluorotoluene

A prevalent method for synthesizing fluoronitrotoluenes is the direct nitration of a fluorotoluene isomer.[2][3] In the case of this compound, the starting material is 3-fluorotoluene. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. However, this reaction can lead to a mixture of isomers, including 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, requiring subsequent separation.[3]

1.2. Halogen Exchange (Halex) Reaction

An alternative route involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This method utilizes a more readily available chloro- or bromo-nitrotoluene precursor, such as 3-chloro-5-nitrotoluene or 3-bromo-5-nitrotoluene, and converts it to the desired fluoro-compound using a fluoride salt.

Experimental Protocols

2.1. Protocol for Nitration of 3-Fluorotoluene

While a specific protocol for the synthesis of this compound via nitration of 3-fluorotoluene is not detailed in the provided results, a general procedure for the nitration of fluorotoluenes can be adapted. The following is a representative protocol based on the nitration of a similar substrate, 2-fluorotoluene, which can be modified for 3-fluorotoluene.[4]

Starting Material: 3-Fluorotoluene

Reagents:

-

Nitric acid

-

Ice

-

Ether (for extraction)

-

Water

-

Sodium carbonate solution (for washing)[5]

Procedure:

-

Cool the nitric acid to a low temperature (e.g., -15°C).[4]

-

Slowly add 3-fluorotoluene to the cooled nitric acid over a period of several hours while maintaining the low temperature.[4]

-

Stir the mixture at the low temperature for an additional hour, then allow it to warm to room temperature.[4]

-

Extract the product with an organic solvent like ether.[4]

-

Wash the organic phase sequentially with water and a sodium carbonate solution to neutralize any remaining acid.[5]

-

Dry the organic phase and evaporate the solvent.

-

Purify the resulting crude product, which will be a mixture of isomers, by fractional distillation under reduced pressure to isolate this compound.

2.2. Protocol for Halogen Exchange from 3-Chloro-5-nitrotoluene

A process for preparing 2-fluoro-3-nitrotoluene from 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide has been documented and can be adapted for the synthesis of this compound from 3-chloro-5-nitrotoluene.[7]

Starting Material: 3-Chloro-5-nitrotoluene

Reagents:

-

Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve 3-chloro-5-nitrotoluene in dimethyl sulfoxide.

-

Add cesium fluoride to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The exact temperature and reaction time will need to be optimized.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic extract to remove residual DMSO and salts.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the resulting this compound, likely by distillation or crystallization.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Purity (%) |

| This compound | C₇H₆FNO₂ | 155.13[1][8] | 41-44[8] | 230.0 ± 20.0 at 760 mmHg[8] | ≥98[1][8] |

| 3-Fluorotoluene | C₇H₇F | 110.13 | -110.8 | 116 | - |

| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 45-47 | 249 | - |

Process Visualization

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic workflow for the nitration of 3-Fluorotoluene.

Caption: Synthetic workflow for the Halogen Exchange reaction.

References

- 1. This compound (CAS 499-08-1) - High-Purity Supplier [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 499-08-1 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene for Advanced Research and Pharmaceutical Development

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of rational drug design. 3-Fluoro-5-nitrotoluene (IUPAC Name: 1-Fluoro-3-methyl-5-nitrobenzene) is a pivotal chemical intermediate that embodies this principle. Its unique substitution pattern on the toluene backbone offers a confluence of reactivity and structural properties that are highly valued by researchers, scientists, and drug development professionals. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle, most commonly for reduction to a primary amine.[1]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer field-proven insights into its synthesis, analytical characterization, chemical reactivity, and critical role as a precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Every piece of technical data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to leverage this versatile building block to its full potential.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below, providing the essential data required for reaction planning, safety assessments, and analytical method development.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| CAS Number | 499-08-1 | [3][4] |

| IUPAC Name | 1-Fluoro-3-methyl-5-nitrobenzene | [3] |

| SMILES | Cc1cc(F)cc(c1)--INVALID-LINK--[O-] | [4] |

| InChI Key | IPMURRZVEWZEPP-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Crystalline Solid / Yellow Powder | [2][3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | ~230 °C (at 760 mmHg) | [3] |

| Purity (Typical) | ≥98% | [3][4] |

| Solubility | Soluble in common organic solvents. | Inferred |

Section 2: Synthesis and Mechanistic Insights

The primary industrial route to this compound is the electrophilic nitration of 3-fluorotoluene. The directing effects of the substituents are key to understanding the product distribution. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance and electronic effects guide the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to both groups, leading to the desired product.

Experimental Protocol: Synthesis via Nitration of 3-Fluorotoluene

This protocol is a representative method adapted from established procedures for the nitration of substituted benzenes.[1] It must be performed with stringent safety controls due to the use of strong acids and the exothermic nature of the reaction.

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid (≥68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Chloroform (or other suitable extraction solvent like Dichloromethane)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Methanol

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid (1.0 eq) to chilled concentrated sulfuric acid (1.5 eq) with continuous stirring. Maintain the temperature below 10 °C throughout the addition. This generates the reactive nitronium ion (NO₂⁺).

-

Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluorotoluene (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the stirred 3-fluorotoluene. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 5-10 °C for 1 hour, followed by stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This quenches the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent like methanol to yield pure this compound as a yellow crystalline solid.[1]

Logical Workflow for Synthesis

References

Spectroscopic and Structural Characterization of 3-Fluoro-5-nitrotoluene: A Technical Guide

Introduction

3-Fluoro-5-nitrotoluene is a substituted aromatic compound of interest in various chemical research and development sectors, including pharmaceuticals and materials science. Its specific substitution pattern—a fluorine atom and a nitro group meta to a methyl group—gives rise to a unique electronic and structural profile. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental data for this specific isomer, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar fluorinated and nitrated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.5 - 2.6 | Singlet (s) | N/A | Methyl protons (-CH₃) |

| ~7.6 - 7.8 | Doublet of triplets (dt) or Multiplet (m) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic proton ortho to nitro group |

| ~7.4 - 7.6 | Doublet of triplets (dt) or Multiplet (m) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic proton ortho to fluorine |

| ~7.2 - 7.4 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 2-3 Hz | Aromatic proton between fluorine and nitro group |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~20 - 22 | N/A | Methyl carbon (-CH₃) |

| ~115 - 120 | ¹J(C-F) ≈ 240-260 Hz | Carbon attached to Fluorine (C-F) |

| ~120 - 125 | ²J(C-F) ≈ 20-25 Hz | Carbon ortho to Fluorine |

| ~130 - 135 | ³J(C-F) ≈ 5-10 Hz | Carbon meta to Fluorine |

| ~140 - 145 | N/A | Carbon attached to Methyl group |

| ~148 - 152 | N/A | Carbon attached to Nitro group (C-NO₂) |

| ~160 - 165 | N/A | Aromatic carbons |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Methyl C-H stretch |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch[1][2] |

| 1355 - 1335 | Strong | Symmetric NO₂ stretch[1][2] |

| 1600, 1475 | Medium-Strong | Aromatic C=C bending |

| 1280 - 1200 | Strong | C-F stretch |

| 900 - 690 | Medium-Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 155 | High | Molecular ion [M]⁺ |

| 139 | Medium | [M - O]⁺ |

| 125 | Medium | [M - NO]⁺ |

| 109 | High | [M - NO₂]⁺ |

| 96 | Medium | [M - NO₂ - CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral width: 0-200 ppm.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: For pure compounds, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a volatile solvent and inject it onto a GC column for separation before introduction into the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for generating fragment ions and providing structural information.[3] The electron energy is typically set to 70 eV.

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Parameters:

-

Mass range: Scan from m/z 40 to 300.

-

Ion source temperature: 200-250 °C.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitrotoluene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-fluoro-5-nitrotoluene, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in common organic solvents. Methodologies including gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) are detailed to enable researchers to generate precise and reliable solubility data. This guide also includes a visual workflow to aid in the experimental design for solubility determination.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₂. Its structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. An understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of yields, and development of effective purification strategies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing appropriate experimental conditions for solubility determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 40.0-40.5 °C | [2] |

| Boiling Point | 230.0 ± 20.0 °C (Predicted) | [2] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 499-08-1 | [1] |

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a related compound, 3-nitrotoluene, is described as soluble in ethanol, ether, chloroform, and benzene.[3] This suggests that this compound is likely to exhibit solubility in a range of polar and non-polar organic solvents.

To address this data gap, the following sections provide detailed protocols for the experimental determination of solubility.

Experimental Protocols for Solubility Determination

The selection of an appropriate method for solubility determination depends on factors such as the required accuracy, the amount of sample available, and the equipment in the laboratory. The following are three widely accepted methods.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[4][5][6] It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the compound's decomposition point can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.[7][8][9] It is a sensitive and rapid method that requires a smaller amount of material compared to the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1.1).

-

-

Sample Analysis:

-

Withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.[10][11][12][13]

Methodology:

-

Development of an HPLC Method:

-

Develop a suitable reversed-phase HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

-

Sample Analysis:

-

Withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered aliquot with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of this compound using the experimental methods described above.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. csnvchem.com [csnvchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 3-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines when handling any chemical.

Executive Summary

3-Fluoro-5-nitrotoluene is a substituted aromatic compound with potential applications in chemical synthesis and drug development. As with many nitroaromatic compounds, it presents a range of health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides a comprehensive overview of the known hazards associated with this compound, detailed safety precautions, and representative experimental protocols for its toxicological assessment. The information is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices for the handling and use of this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that while specific experimental toxicity data for this exact isomer is limited in publicly available literature, the hazard classifications are based on data from suppliers and general knowledge of the toxicological profile of related nitroaromatic compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 499-08-1 | [1][2] |

| Molecular Formula | C7H6FNO2 | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Appearance | Yellow Crystalline Solid | [2][3] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |

Hazard Identification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. |

Data compiled from supplier safety data sheets.[1][3]

Hazard Analysis and Safety Precautions

The primary hazards associated with this compound include acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1][3] The nitro group in aromatic compounds is known to be a structural alert for potential genotoxicity, often through metabolic activation to reactive intermediates that can interact with DNA.

Handling and Storage

-

Engineering Controls: All handling of this compound solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[6]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.[6]

-

Skin and Body Protection: A lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required. Avoid synthetic clothing fabrics.[6]

-

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Fire and Explosion Hazards

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

Experimental Protocols for Toxicological Assessment

The following are representative, detailed methodologies for key in vitro toxicology assays that are recommended for assessing the genotoxic potential of nitroaromatic compounds like this compound. These protocols are adapted from standardized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

This assay evaluates the potential of a substance to induce gene mutations.

-

Strain Preparation: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking.

-

Test Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: Prepare an S9 mix from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.

-

Exposure: In separate tubes for each bacterial strain, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Plating: Pour the contents of each tube onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

This test detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects.

-

Cell Culture: Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) in an appropriate medium.

-

Exposure: Treat the cell cultures with various concentrations of this compound, including a vehicle control and a positive control, for a defined period (e.g., 3-6 hours with S9 activation, or a longer period without).

-

Cytokinesis Block: After the exposure period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for the initial hazard assessment of a novel nitroaromatic compound like this compound.

Proposed Metabolic Activation Pathway of Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates. The following diagram illustrates a generalized pathway for this process.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] Dispose of waste in appropriately labeled, sealed containers.[9] Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[9]

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. The information and protocols provided in this guide are intended to form a basis for a robust safety program. Researchers and laboratory personnel must remain vigilant, adhere to all safety guidelines, and consult the most up-to-date safety information before working with this compound. A thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount to ensuring a safe research environment.

References

- 1. The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isaac-scientific.com [isaac-scientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. QSAR study on the joint toxicity of 2,4-dinitrotoluene with aromatic compounds to Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene is an aromatic organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, a likely synthesis protocol, and its chemical identity.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| CAS Number | 499-08-1 | [1][2] |

| Appearance | Yellow, crystalline solid | [1] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound

Experimental Protocol: Nitration of 3-Fluorotoluene

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid (e.g., 68%)

-

Concentrated Sulfuric Acid (e.g., 96%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Sodium Bicarbonate solution (saturated)

-

Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a measured amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Nitration Reaction: While maintaining the low temperature and vigorous stirring, slowly add 3-fluorotoluene to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to slowly warm to room temperature, stirring for an additional period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Synthesis Pathway

The synthesis of this compound is expected to proceed via the electrophilic aromatic substitution of 3-fluorotoluene. The methyl and fluoro substituents direct the incoming nitro group to the meta position relative to the methyl group and ortho/para to the fluoro group, with steric hindrance and electronic effects influencing the final isomer distribution.

Caption: Synthesis of this compound from 3-fluorotoluene.

Spectroscopic Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in public spectral databases. However, data for its isomers, such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene, are available and can provide an indication of the expected spectral characteristics[6][7][8][9][10][11][12].

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton coupling, in addition to a singlet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 155.13 g/mol .

Discovery and History

The specific details regarding the first synthesis and the historical development of this compound are not well-documented in readily accessible historical records. The synthesis of nitrotoluenes, in general, has a long history dating back to the 19th century, with significant developments in nitration chemistry occurring during that period[13]. The introduction of fluorine into aromatic compounds is a more modern development in organic synthesis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, it is considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[1]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with established physicochemical properties. While specific historical and detailed spectral data are sparse in the public domain, its synthesis can be reliably achieved through the nitration of 3-fluorotoluene. This guide provides a foundational understanding of this compound for professionals in research and development, highlighting its properties and a practical approach to its synthesis. Further research into its applications, particularly in the synthesis of novel bioactive molecules, is a promising area for future investigation.

References

- 1. This compound | 499-08-1 [sigmaaldrich.com]

- 2. This compound [sobekbio.com]

- 3. Page loading... [guidechem.com]

- 4. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Fluoro-4-nitrotoluene(446-34-4) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluoro-3-nitrotoluene(446-11-7) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 10. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Fluoro-4-nitrotoluene(446-34-4) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-nitrotoluene is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for a variety of chemical transformations. The presence of a fluorine atom, a nitro group, and a methyl group on the aromatic ring provides multiple reaction sites. This technical guide details the core chemical reactions of this compound, including the reduction of the nitro group, nucleophilic aromatic substitution of the fluorine atom, oxidation of the methyl group, and side-chain halogenation. This document provides detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of reaction pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₂. Its chemical structure, featuring an electron-withdrawing nitro group and a fluorine atom meta to each other, and a methyl group, makes it a versatile intermediate in the synthesis of complex organic molecules. The electron-deficient nature of the aromatic ring, coupled with the reactivity of the benzylic protons of the methyl group, allows for a range of selective chemical modifications. This guide will explore the key reactive sites of this compound and provide practical, in-depth information on its most important chemical transformations.

Core Chemical Reactions

The primary reaction pathways for this compound are centered around its three functional groups: the nitro group, the fluorine atom, and the methyl group. A general overview of these transformations is presented in the diagram below.

Caption: Key chemical transformations of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-fluoro-5-aminotoluene, a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.

Caption: Common methods for the reduction of the nitro group.

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst) | Methanol | Room Temperature | 2-4 | >95 | General procedure for nitroarene reduction |

| Iron-Mediated Reduction | Iron powder | Water | 50 | 29 | >99 (conversion), 90 (isolated) | Chemoselective Reduction of Nitroarenes with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions (2015)[1] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 4 | ~90 | General procedure for nitro reduction |

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd-C

-

Setup: In a multi-neck flask equipped with a magnetic stirrer, a hydrogen inlet, and a condenser, dissolve this compound (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-